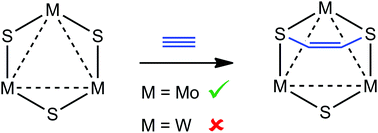Cycloaddition of alkynes to diimino Mo3S4 cubane-type clusters: a combined experimental and theoretical approach†
New Journal of Chemistry Pub Date: 2016-07-26 DOI: 10.1039/C6NJ01787H
Abstract
A heterocyclic ligand 4,4′-di-tert-butyl-2,2′-bipyridine (dbbpy) has been coordinated to the Mo3S4 cluster unit affording the complex [Mo3S4Cl3(dbbpy)3]+ ([1]+) in a one-step ligand-exchange protocol from [Mo3S4(tu)8(H2O)]Cl4·4H2O (tu = thiourea). The new cluster was isolated as [1]PF6 and [1]Cl salts in high yields and the crystal structure of the latter determined by X-ray analysis. The synthetic procedure was extended to tungsten to afford [W3S4Cl3(dbbpy)3]+ ([2]+). Kinetic and NMR studies show that [1]+ reacts with several alkynes to form dithiolene species via concerted [3+2] cycloaddition reactions whereas [2]+ remains inert under similar conditions. The different rates for the reactions of [1]+ are rationalised by computational (DFT) calculations, which show that the more electron-withdrawing the substituents of the alkyne the faster the reaction. The inertness of [2]+ is due to the endergonicity of its reactions, which feature ΔGr values systematically 5–7 kcal mol−1 more positive than for those of [1]+.

Recommended Literature
- [1] Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†
- [2] CdS nanoparticle decorated triazine-based COFs with enhanced photocatalytic activity for highly effective degradation of emerging contaminants†
- [3] Calluna vulgaris (L.) Hull: chemical characterization, evaluation of its bioactive properties and effect on the vaginal microbiota
- [4] Book reviews
- [5] Bulky arene-bridged bis(amide) and bis(amidinate) complexes of germanium(ii) and tin(ii)†
- [6] Buffer-free integrative nanofluidic device for real-time continuous flow bioassays by ion concentration polarization†
- [7] Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†
- [8] Cadmium diruthenium(ii,iii) carbonates showing diverse magnetism behavior arising from variety configuration of [Ru2(CO3)4]n3n− layer†
- [9] Cementitious materials modified with hematite nanoparticles for enhanced cement hydration and uranium immobilization
- [10] C8N12O10: a promising energetic compound with excellent detonation performance and desirable sensitivity†










